molecular formula C21H26N4O2 B6440551 1-(3,4-dimethylphenyl)-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrrolidin-2-one CAS No. 2549037-15-0

1-(3,4-dimethylphenyl)-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrrolidin-2-one

Cat. No. B6440551
CAS RN: 2549037-15-0
M. Wt: 366.5 g/mol
InChI Key: VTSKWHJDEMDVNM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrrolidin-2-one group, which is a type of lactam (a cyclic amide). It also has a 1H-pyrazol-1-yl group and an azetidine group, both of which are types of heterocycles (rings containing atoms other than carbon). The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. Important factors include the hybridization of the carbon atoms, the presence of any stereocenters, and the conformation of the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by factors such as its molecular structure, polarity, and the presence of functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and a certain reactivity with acids, bases, or other chemical reagents .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Based on the functional groups present, it could potentially interact with biological targets through hydrogen bonding, ionic interactions, or hydrophobic effects .

Future Directions

Future research on the compound could involve exploring its synthesis, characterizing its physical and chemical properties, studying its reactivity, investigating its potential biological activities, and assessing its safety and environmental impact .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-14-8-22-24(9-14)12-17-10-23(11-17)21(27)18-7-20(26)25(13-18)19-5-4-15(2)16(3)6-19/h4-6,8-9,17-18H,7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSKWHJDEMDVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)CN4C=C(C=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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